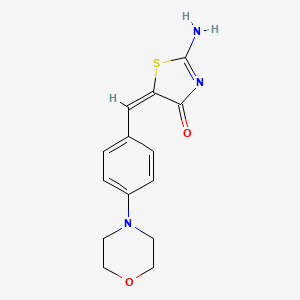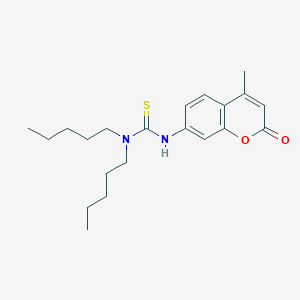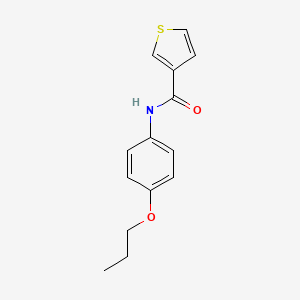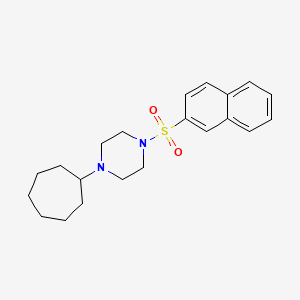
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one
Descripción general
Descripción
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one, also known as Mito-apocynin, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. This compound belongs to the thiazolidinone family and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen involves the inhibition of NADPH oxidase, which is an enzyme responsible for the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen reduces the production of ROS and protects cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen has been shown to have several biochemical and physiological effects in cells and animal models. It reduces oxidative stress, inflammation, and cell death in various tissues. It also improves mitochondrial function and energy metabolism in cells. In addition, it has been shown to reduce the incidence and severity of various diseases in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. It has been shown to be effective in various cell types and animal models. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen. These include the optimization of its synthesis method, the investigation of its potential use in combination with other drugs, the exploration of its pharmacokinetics and pharmacodynamics, and the development of novel derivatives with improved properties. In addition, further studies are needed to elucidate its mechanism of action and its potential use in the treatment of various diseases.
In conclusion, 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen is a synthetic compound with promising therapeutic properties that has been extensively studied in various scientific research applications. Its mechanism of action involves the inhibition of NADPH oxidase, which reduces oxidative stress and inflammation in cells. It has several advantages for lab experiments, but its limitations include its low solubility and potential toxicity. Further research is needed to fully understand its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes.
Propiedades
IUPAC Name |
(5E)-2-amino-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c15-14-16-13(18)12(20-14)9-10-1-3-11(4-2-10)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,15,16,18)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQADOCRAMSUKM-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4699056.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide](/img/structure/B4699058.png)
![1-[3-({[5-(4-ethoxybenzyl)-4,6-dihydroxy-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4699063.png)
![N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide](/img/structure/B4699067.png)

![2-(benzylamino)-2-oxoethyl [(4,6-diphenyl-2-pyrimidinyl)thio]acetate](/img/structure/B4699099.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699103.png)

![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4699114.png)
![methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4699128.png)
![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4699133.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4699141.png)
![2-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4699145.png)